
Cannabidiol monomethyl ether
Structure
3D Structure
特性
CAS番号 |
1972-05-0 |
---|---|
分子式 |
C22H32O2 |
分子量 |
328.5 g/mol |
IUPAC名 |
3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol |
InChI |
InChI=1S/C22H32O2/c1-6-7-8-9-17-13-20(23)22(21(14-17)24-5)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23H,2,6-11H2,1,3-5H3/t18-,19+/m0/s1 |
InChIキー |
IPGGELGANIXRSX-RBUKOAKNSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
異性体SMILES |
CCCCCC1=CC(=C(C(=C1)OC)[C@@H]2C=C(CC[C@H]2C(=C)C)C)O |
正規SMILES |
CCCCCC1=CC(=C(C(=C1)OC)C2C=C(CCC2C(=C)C)C)O |
同義語 |
cannabidiol monomethyl ether cannabidiol-3-monomethyl ether cannabidiol-3-monomethyl ether, trans(+-)-isome |
製品の起源 |
United States |
説明
Contextualizing Research on Cannabinoid Ethers
The study of cannabinoid ethers is a targeted branch of cannabinoid research focused on understanding how the modification of key functional groups alters the biological activity of these compounds. Cannabinoids like Cannabidiol (B1668261) (CBD) possess phenolic hydroxyl groups that are crucial to their pharmacological profile and metabolism. nih.govresearchgate.net Researchers create ether derivatives by replacing the hydrogen atom of one or more of these hydroxyl groups with an alkyl group, such as a methyl group in the case of CBDM. evitachem.com
This structural modification, known as O-alkylation, is a common strategy in medicinal chemistry to potentially enhance a compound's properties. frontiersin.org The primary goals of synthesizing and studying cannabinoid ethers include:
Modulating Pharmacological Activity: Investigating whether the addition of an ether group can increase the potency or selectivity of the cannabinoid for a specific biological target. frontiersin.orgnih.gov For example, research on Cannabidiol dimethyl ether (CBDD), the dimethylated version of CBD, has shown it to be a more potent and selective inhibitor of the enzyme 15-lipoxygenase (15-LOX) compared to CBD. nih.govresearchgate.net
Investigating Structure-Activity Relationships (SAR): By comparing the activity of the parent cannabinoid (e.g., CBD) with its ether derivatives (e.g., CBDM, CBDD), scientists can determine the importance of the phenolic hydroxyl groups for specific biological effects. researchgate.netnih.gov
Altering Physicochemical Properties: Changing the hydroxyl group to an ether can modify properties like lipophilicity, which may influence how the compound is absorbed and metabolized in the body. evitachem.comnih.gov
The exploration of various ethers, including not only methylated derivatives but also others like O-propyl- and O-pentylcannabidiol, highlights a systematic effort to map the chemical space around known cannabinoids to identify novel compounds with potentially improved therapeutic characteristics. frontiersin.org
Rationale for Investigating Cannabidiol Monomethyl Ether
The scientific interest in this compound (CBDM) stems from several key factors. Firstly, CBDM has been identified as a naturally occurring minor cannabinoid in the Cannabis sativa plant. frontiersin.orgnewphaseblends.com The existence of a natural compound provides a direct impetus for isolation and pharmacological characterization to understand its intrinsic properties and potential role. newphaseblends.comjst.go.jp
Secondly, based on findings with related compounds, there was a strong rationale to explore its enzymatic inhibition properties. Research on other methylated cannabinoids, specifically CBDD, showed that methylation of the resorcinol (B1680541) ring could significantly boost inhibitory activity against the 15-lipoxygenase (15-LOX) enzyme, which is implicated in inflammatory processes. nih.govresearchgate.net This led to the hypothesis that CBDM, as the intermediate monomethylated derivative, would also exhibit altered, and potentially enhanced, activity compared to its parent compound, CBD. frontiersin.orgnih.gov
Further rationale for its investigation includes:
Understanding Metabolism: As a naturally occurring phytocannabinoid, it is important to understand how the body metabolizes CBDM. Studies were initiated to determine its metabolic fate, particularly its transformation by cytochrome P450 enzymes. nih.gov
Evaluating Psychoactivity: Given that the parent compound CBD is non-psychoactive, while Δ⁹-tetrahydrocannabinol (THC) is, it is crucial to determine the pharmacological classification of any new cannabinoid derivative. nih.gov Research was therefore warranted to assess whether the methylation in CBDM induces any cannabimimetic (THC-like) effects. nih.gov
Elucidating Structural Requirements for Drug Interactions: CBD is known to inhibit certain drug-metabolizing enzymes like cytochrome P450 2C19 (CYP2C19). Studying CBDM helps to clarify the structural features, such as the necessity of one or two free phenolic hydroxyl groups, that are responsible for this inhibition. researchgate.net
Scope and Research Objectives for this compound
The research conducted on CBDM has been focused and preclinical, aiming to establish a foundational understanding of the compound. The primary objectives have been to:
Isolate and Characterize: The initial objective was to isolate CBDM from cannabis plant material, specifically from the 'Minamioshihara No. 1' domestic hemp species, and confirm its chemical structure as a new minor cannabinoid. newphaseblends.comjst.go.jp
Determine its Metabolic Pathway: A key goal was to study the oxidative metabolism of CBDM in vitro using liver microsomes and in vivo in animal models to identify its metabolites and the enzymes involved in its transformation. nih.gov
Evaluate its Pharmacological Profile on Specific Enzymes: A major focus has been to quantify the inhibitory effects of CBDM on enzymes of therapeutic interest, such as 15-lipoxygenase and cytochrome P450 2C19, and to compare its potency with that of CBD and CBDD. researchgate.netnih.gov
Assess Cannabimimetic Activity: Researchers aimed to determine whether CBDM produces psychoactive effects similar to THC by using established animal models of cannabinoid discrimination. nih.govnih.gov
Contribute to Structure-Activity Relationship (SAR) Knowledge: The investigation of CBDM serves the broader objective of understanding how methylating one of the two phenolic hydroxyl groups on the CBD scaffold impacts its interaction with various biological targets. researchgate.netnih.gov
Current Landscape of this compound Research
The body of research on CBDM, while not as extensive as that for major cannabinoids, provides specific insights into its chemical and pharmacological properties. The current landscape shows that CBDM is a naturally occurring compound that can also be produced synthetically via the methylation of CBD. evitachem.comfrontiersin.org
Pharmacological research has yielded specific findings, which are summarized in the tables below. In vitro studies have demonstrated that CBDM is a more potent inhibitor of the 15-LOX enzyme than CBD. nih.govresearchgate.net Conversely, its ability to inhibit the CYP2C19 enzyme is comparable to that of CBD, suggesting that only one free phenolic hydroxyl group is necessary for this particular activity. researchgate.net Metabolic studies in guinea pigs have identified Cannabielsoin (B57674) monomethyl ether (CBEM) as a metabolite, formed via the cytochrome P450 monooxygenase system. nih.gov Importantly, animal studies have indicated that CBDM possesses a low degree of cannabimimetic activity, meaning it is not considered to be psychoactive in the same way as THC. nih.govnih.gov More recent in-silico and in-vitro screenings have included CBDM in broader analyses against molecular targets in breast cancer, where it did not show notable activity. mdpi.com
Research Findings Tables
Table 1: In Vitro Enzymatic Inhibition Studies This interactive table summarizes the reported inhibitory effects of this compound (CBDM) on specific enzymes compared to related compounds.
Compound | Target Enzyme | Reported IC₅₀ Value (µM) | Relative Potency | Source |
Cannabidiol (CBD) | 15-Lipoxygenase (15-LOX) | 2.56 | Baseline | nih.govresearchgate.net |
This compound (CBDM) | 15-Lipoxygenase (15-LOX) | Not specified, but stronger than CBD | Stronger than CBD | frontiersin.orgnih.gov |
Cannabidiol dimethyl ether (CBDD) | 15-Lipoxygenase (15-LOX) | 0.28 | Strongest | nih.govresearchgate.net |
Cannabidiol (CBD) | Cytochrome P450 2C19 (CYP2C19) | 2.51 | Baseline | researchgate.net |
This compound (CBDM) | Cytochrome P450 2C19 (CYP2C19) | 1.88 | Comparable to CBD | researchgate.net |
Cannabidiol dimethyl ether (CBDD) | Cytochrome P450 2C19 (CYP2C19) | 14.8 | Lower than CBD | researchgate.net |
Table 2: In Vivo and Metabolic Studies This interactive table outlines key findings from in vivo and metabolic research on this compound (CBDM).
Study Type | Animal Model | Key Finding | Conclusion | Source |
Metabolism | Guinea Pig | CBDM is metabolized by hepatic microsomes (cytochrome P450) to Cannabielsoin monomethyl ether (CBEM). nih.gov | The metabolic pathway involves oxidation, similar to CBD. nih.gov | nih.gov |
Pharmacology (Cannabimimetic Activity) | Rats and Pigeons | CBDM induced vehicle-appropriate responding at doses of 3 and 10 mg/kg, showing low generalization with the THC cue. nih.gov | CBDM has a low degree of cannabimimetic (psychoactive) activity, similar to CBD. nih.gov | nih.govnih.gov |
Synthetic Methodologies and Derivatization of Cannabidiol Monomethyl Ether
Strategies for O-Methylation in Cannabinoid Chemistry
O-methylation, the addition of a methyl group to a hydroxyl group, is a common strategy in cannabinoid chemistry to modify the properties of parent compounds like CBD. nih.govuniupo.it This derivatization can influence the molecule's polarity, metabolic stability, and interaction with biological targets. cannabissciencetech.com
Common methylation strategies involve reacting the cannabinoid with a methylating agent in the presence of a base. evitachem.comnih.gov The choice of reagents and reaction conditions is crucial for achieving high yields and desired selectivity. For instance, the methylation of a C-methylated CBD derivative has been accomplished using iodomethane (B122720) in dimethylformamide (DMF) with potassium carbonate as the base, although this method resulted in a low yield of 28%. nih.gov A more potent methylating agent, dimethyl sulfate (B86663), used in refluxing acetone (B3395972) with potassium carbonate, proved more efficient for a similar transformation on a C-methylated cannabigerol (B157186) (CBG) derivative, yielding 88% of the O-methylated product. nih.gov Another general procedure for the methylation of cannabinoids involves using sodium hydride and methyl iodide in DMF. cannabissciencetech.com
Regioselective Synthesis of Cannabidiol (B1668261) Monomethyl Ether
The regioselective synthesis of CBDM, where the methyl group is selectively added to one of the two phenolic hydroxyl groups of CBD, is a key challenge. The two hydroxyl groups on the resorcinol (B1680541) core of CBD have different chemical environments, which can be exploited to achieve regioselectivity.
One reported method for the synthesis of CBDM involves the reaction of cannabidiol with dimethyl sulfate and potassium carbonate in dimethylformamide at room temperature. evitachem.com This approach can lead to high yields, sometimes exceeding 90% under optimized conditions. evitachem.com The regioselectivity of this reaction is critical, as the formation of the dimethylated product, cannabidiol dimethyl ether (CBDD), is also possible. evitachem.comnih.gov The synthesis of C-methylated olivetol (B132274), a precursor for certain CBD derivatives, has been achieved with high regioselectivity. nih.govacs.org This was accomplished through a two-step process starting with the formylation of olivetol using phosphoryl chloride in DMF, which is regioselective to the position ortho to a phenol (B47542) and the pentyl group. nih.govacs.org Subsequent reduction of the resulting aldehyde yields the desired methylated olivetol derivative. nih.govacs.org While this demonstrates regiocontrol in a precursor, achieving selective monomethylation directly on the CBD scaffold requires careful control of reaction conditions.
Optimization of Reaction Conditions for Cannabidiol Monomethyl Ether Formation
Optimizing reaction conditions is essential for maximizing the yield and purity of CBDM while minimizing the formation of byproducts. Key parameters to consider include the choice of solvent, base, methylating agent, temperature, and reaction time. evitachem.comresearchgate.net
For the methylation of CBD, dimethylformamide (DMF) is a commonly used solvent, and potassium carbonate serves as an effective base. evitachem.comnih.gov The choice of methylating agent can significantly impact the reaction's efficiency. While iodomethane can be used, dimethyl sulfate is often a more potent option, leading to higher yields in shorter reaction times. nih.gov Temperature control is also crucial; the reaction is often performed at room temperature to favor the formation of the monomethylated product over the dimethylated analog. evitachem.com Optimization studies for related cannabinoid syntheses, such as the production of 8,9-dihydrocannabidiol (B10830663) (H2CBD), have shown that catalyst loading and reaction time are critical for maximizing the desired product and minimizing side reactions. nih.gov
Table 1: Comparison of Methylating Agents for O-Methylation of Cannabinoid Derivatives nih.gov
Methylating Agent | Base | Solvent | Substrate | Product Yield |
Iodomethane | K₂CO₃ | DMF | C-methylated CBD derivative | 28% |
Dimethyl sulfate | K₂CO₃ | Acetone (reflux) | C-methylated CBG derivative | 88% |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign. mdpi.com In the context of cannabinoid synthesis, this includes using safer solvents, reducing waste, and employing catalytic methods. nih.govresearchgate.netacs.org
While specific green chemistry approaches for CBDM synthesis are not extensively documented, broader trends in cannabinoid synthesis are moving towards more sustainable methods. nih.govacs.org For example, the use of water as a solvent for cannabinoid synthesis has been explored, which offers significant environmental benefits over traditional organic solvents. nih.govacs.org Chemo-enzymatic approaches are also gaining traction for their mild and safe reaction conditions. rsc.org For instance, lipase-mediated chemo-enzymatic derivatizations have been developed for the conversion of CBD to other derivatives. rsc.org The use of bio-based solvents like bioethanol for the extraction of cannabinoids from plant material is another green approach that reduces reliance on petrochemical solvents. rsc.org These principles could be applied to the synthesis of CBDM to develop more sustainable production methods.
Stereochemical Control in this compound Derivatization
CBD possesses two chiral centers, meaning it can exist as different stereoisomers. The stereochemistry of CBD and its derivatives is crucial as it can significantly influence their biological activity. studfile.net Therefore, maintaining stereochemical integrity during the synthesis and derivatization of CBDM is of paramount importance.
The synthesis of CBDM from naturally occurring (-)-CBD typically preserves the stereochemistry of the parent molecule. However, when synthesizing CBD and its analogs from achiral precursors, controlling the stereochemistry becomes a significant challenge. acs.org Stereoselective syntheses of (-)-CBD have been developed, for example, through the reaction of olivetol with optically pure Δ-2,8-menthadien-1-ol. acs.orggoogle.com The stereochemical outcome of derivatization reactions on CBDM would depend on the specific reaction conditions and reagents used. For instance, the formation of cannabielsoin (B57674) monomethyl ether (CBEM) from CBDM via oxidative metabolism proceeds with stereoselectivity. nih.gov
Scalability Considerations for Research Synthesis of this compound
The ability to scale up the synthesis of CBDM is important for producing sufficient quantities for research purposes. Scalability requires consideration of factors such as the cost and availability of starting materials, the efficiency and safety of the reaction, and the ease of purification. escholarship.org
While many synthetic routes to cannabinoids have been developed in a laboratory setting, not all are suitable for large-scale production. escholarship.orgresearchgate.net For instance, methods that require multiple chromatographic purifications or use expensive reagents may be difficult to scale up. nih.govacs.org A scalable synthesis of CBD has been reported that utilizes a condensation reaction followed by selective functionalization, demonstrating the potential for producing larger quantities of cannabinoid derivatives. escholarship.orgresearchgate.net The synthesis of CBDM from CBD is a relatively straightforward one-step reaction, which could be amenable to scaling. evitachem.com However, the purification of CBDM from unreacted CBD and the byproduct CBDD would need to be efficient at a larger scale.
Novel Synthetic Precursors and Pathways for this compound
Research into novel synthetic precursors and pathways for cannabinoids is an active area of investigation, driven by the need for more efficient and versatile synthetic routes. nih.govacs.orgacs.org While CBDM is typically synthesized from CBD, alternative pathways could involve the synthesis of methylated precursors that are then converted to CBDM.
One innovative approach involves the synthesis of C-methylated olivetol, which can then be used as a building block to create various CBD derivatives. nih.govacs.org This method provides a way to introduce modifications to the resorcinol ring of the cannabinoid structure at an early stage of the synthesis. nih.govacs.org Another strategy involves the use of alternative starting materials and reaction sequences to construct the cannabinoid core. For example, a synthesis of CBD has been developed starting from 1,3-dimethoxybenzene, an affordable and commercially available precursor. scholaris.ca Such novel pathways could potentially be adapted for the synthesis of CBDM, offering greater flexibility and efficiency.
Pharmacological Investigations of Cannabidiol Monomethyl Ether: Molecular Targets and Mechanisms
Ligand-Receptor Interaction Studies of Cannabidiol (B1668261) Monomethyl Ether
The interaction of a compound with cellular receptors is the first step in initiating a biological response. Research into CBDM's receptor profile is limited, with most of the available data focusing on its parent compound, CBD.
Direct binding studies detailing the affinity (such as Kᵢ values) of Cannabidiol monomethyl ether for the cannabinoid receptors CB1 and CB2 have not been extensively reported in scientific literature. Most available information is inferred from behavioral studies or is contextualized by the known properties of CBD.
The parent compound, CBD, exhibits a notably low affinity for both CB1 and CB2 receptors. csic.esfrontiersin.org It is often characterized as a negative allosteric modulator of CB1, meaning it can change the shape of the receptor to alter how other compounds, like THC, interact with it. frontiersin.org
In contrast, a 1986 study in rats and pigeons demonstrated that CBDM possesses cannabimimetic activity, producing effects that substitute for a Δ⁹-tetrahydrocannabinol (THC) cue. jst.go.jputhscsa.edubund.de Since the psychoactive effects of THC are primarily mediated by the activation of the CB1 receptor, this finding suggests that CBDM may interact with the CB1 receptor system, though the precise mechanism—whether as a direct agonist, an allosteric modulator, or through indirect pathways—has not been elucidated by specific binding assays. jst.go.jpnih.goveuropa.eu One analysis suggested that the open benzopyran ring structure, characteristic of both CBD and CBDM, contributes to a loss of bioactivity at cannabinoid receptors compared to the closed-ring structure of THC. acs.org
Compound | CB1 Receptor Interaction | CB2 Receptor Interaction | Source |
Cannabidiol (CBD) | Low affinity; Negative Allosteric Modulator | Low affinity | csic.esfrontiersin.org |
This compound (CBDM) | Cannabimimetic activity suggesting interaction with the CB1 system; specific binding data is not available. | Data not available | jst.go.jputhscsa.edubund.de |
This table presents available data; "Data not available" indicates that specific research findings were not found in the searched sources.
There is a significant lack of published research specifically investigating the interactions of this compound with key non-cannabinoid receptor systems.
For context, the parent compound CBD has a well-documented profile at these targets:
GPR55: CBD acts as an antagonist at the G-protein coupled receptor GPR55. cuni.czmdpi.comnih.gov This antagonism is linked to effects on intracellular calcium mobilization and has been proposed to contribute to some of CBD's therapeutic actions. csic.esfrontiersin.orgnih.gov
TRPV Channels: CBD is known to be an agonist of Transient Receptor Potential Vanilloid 1 (TRPV1) channels, also known as the capsaicin (B1668287) receptor, which is involved in pain perception and inflammation. nih.govresearchgate.net
PPARs: CBD can activate Peroxisome Proliferator-Activated Receptors, particularly PPARγ, a nuclear receptor that regulates gene expression related to metabolism and inflammation. cuni.cznih.govresearchgate.net
Despite CBDM being identified as a natural derivative, dedicated studies to determine if it shares these activities or possesses a unique profile at GPR55, TRPV channels, or PPARs have not been reported in the available literature. cuni.czmdpi.comnih.gov
Signal Transduction Pathways Activated by this compound
Signal transduction refers to the cascade of molecular events that occur within a cell after a receptor is activated. The specific pathways modulated by CBDM are largely uncharacterized due to the limited receptor interaction data.
No direct experimental evidence is available that details how this compound specifically affects intracellular signaling molecules such as cyclic adenosine (B11128) monophosphate (cAMP), mitogen-activated protein kinases (MAPK), or intracellular calcium (Ca²⁺) levels.
The modulation of these pathways is a downstream consequence of receptor activation. For example, the activation of many G-protein coupled receptors, including cannabinoid receptors, can lead to the inhibition of the enzyme adenylate cyclase, which reduces the production of cAMP. cuni.czacs.orgnih.gov Similarly, GPR55 activation is known to increase intracellular calcium levels, while activation of certain TRP channels also functions as an ion channel for calcium. cuni.czrealmofcaring.orgcanadianveterinarians.net The MAPK/ERK pathway is another critical signaling cascade involved in cell survival and proliferation that is modulated by cannabinoid receptor activity. nih.govnih.gov However, without specific data on CBDM's receptor targets, its influence on these intracellular cascades remains speculative.
The mechanisms by which receptors transmit signals, such as coupling to specific G-proteins (e.g., Gᵢ/ₒ, Gᵩ/₁₁) or recruiting proteins like β-arrestin, have not been studied for this compound. csic.esfrontiersin.org Elucidating these mechanisms is contingent upon first identifying the specific receptors with which CBDM interacts.
Enzymatic Modulation by this compound
In contrast to the limited receptor data, the interaction of CBDM with certain metabolic enzymes has been more specifically investigated, revealing a distinct profile compared to its parent compound.
Research has shown that CBDM is a highly potent and selective inhibitor of 15-lipoxygenase (15-LOX), an enzyme involved in inflammatory pathways. bbiosci.com A 2009 study reported that CBDM inhibited 15-LOX activity with a 50% inhibitory concentration (IC₅₀) value of 720 nM, making it approximately 3.6 times more potent than CBD. bbiosci.com Furthermore, CBDM did not significantly inhibit the related enzyme 5-lipoxygenase (5-LOX), demonstrating a high degree of selectivity. bbiosci.com
The interaction of CBDM with Cytochrome P450 (CYP450) enzymes, which are critical for drug metabolism, has also been explored. The free phenolic hydroxyl groups on the resorcinol (B1680541) moiety of CBD are crucial for its ability to inhibit several CYP enzymes. accurateclinic.com Consequently, the methylation of one of these groups in CBDM alters its inhibitory profile. Studies have found that, unlike CBD, CBDM does not significantly inhibit the activity of the CYP2D6 isoform. researchgate.netaccurateclinic.com Conversely, one study found that pre-incubation with CBDM enhanced the inhibition of CYP1A1 activity, indicating a potential for mechanism-based inhibition of this specific enzyme. nii.ac.jp
Metabolic studies have confirmed that CBDM is itself a substrate for CYP450 enzymes, being converted in vitro to cannabielsoin (B57674) monomethyl ether (CBEM). bbiosci.comnii.ac.jp These studies also noted that the methyl group of CBDM was stable and not removed to re-form CBD. bbiosci.com
Enzyme Target | Cannabidiol (CBD) | This compound (CBDM) | Source |
15-Lipoxygenase (15-LOX) | IC₅₀ = 2.56 µM | IC₅₀ = 0.72 µM (more potent) | researchgate.netbbiosci.com |
5-Lipoxygenase (5-LOX) | IC₅₀ = 73.73 µM | Not remarkably inhibited (highly selective for 15-LOX) | bbiosci.com |
Cytochrome P450 2D6 (CYP2D6) | Potent competitive inhibitor | No or weak inhibition | researchgate.netaccurateclinic.com |
Cytochrome P450 1A1 (CYP1A1) | Mechanism-based inhibitor | Enhanced inhibition after pre-incubation | nii.ac.jp |
This table summarizes key findings on the enzymatic modulation by CBD and its monomethyl ether derivative.
Interaction with Endocannabinoid Metabolizing Enzymes
The endocannabinoid system's tone is primarily regulated by the synthesis and degradation of endocannabinoids like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). The principal enzymes responsible for their breakdown are fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), respectively. mdpi.com While the parent compound, CBD, is known to inhibit FAAH, specific data on the direct inhibitory activity of this compound on FAAH and MAGL are not extensively documented in the current scientific literature. frontiersin.orgresearchgate.net Reviews on the topic highlight that despite the therapeutic potential of natural CBD derivatives such as CBDM, they have been the subject of few pharmacological studies. frontiersin.orguco.es For context, CBD's interaction with the endocannabinoid system includes the inhibition of fatty acid-binding proteins (FABPs), which are responsible for transporting AEA to FAAH for its subsequent metabolism. frontiersin.org However, it remains to be elucidated whether CBDM shares this or other direct enzymatic inhibitory mechanisms.
Other Enzyme Inhibition/Activation Studies
Research into the enzymatic interactions of this compound has primarily centered on cytochrome P450 (CYP) and lipoxygenase (LOX) enzymes. These studies reveal that the methylation of one of CBD's phenolic hydroxyl groups alters its inhibitory profile.
Lipoxygenase (LOX) Inhibition:
Investigations have shown that CBDM is a more potent and selective inhibitor of 15-lipoxygenase (15-LOX) compared to CBD. One study reported that while CBD inhibited 15-LOX with a 50% inhibitory concentration (IC₅₀) of 2.56 µM, its monomethylated derivative, CBDM, exhibited a much greater inhibitory effect. nih.gov The methylation of the 2'-hydroxyl group in CBDM was found to be effective in enhancing 15-LOX inhibition while reducing its inhibitory potential towards 5-lipoxygenase (5-LOX). frontiersin.org This suggests that the resorcinol moiety is a key determinant for the potency and selectivity of 15-lipoxygenase inhibition. frontiersin.org
Cytochrome P450 (CYP) Inhibition:
The inhibitory effects of CBDM on various CYP450 isoforms have been explored to understand its potential for drug-drug interactions. The methylation of the phenolic hydroxyl groups in the resorcinol moiety of CBD appears to attenuate its inhibitory capacity on certain CYP enzymes.
CYP2C19: The inhibitory effect of CBD-2'-monomethyl ether on the (S)-mephenytoin 4'-hydroxylase activity of recombinant CYP2C19 was found to be comparable to that of CBD, with an IC₅₀ value of 1.88 µM. google.com This suggests that one free phenolic hydroxyl group is important for potent CYP2C19 inhibition. google.com
CYP1A1: CBDM inhibited CYP1A1 activity with an IC₅₀ value of 4.07 µM. This indicates that its inhibitory effect is attenuated compared to the more potent inhibition by CBD (IC₅₀=0.355 µM). The study suggests that the free phenolic hydroxyl groups in the pentylresorcinol moiety of CBD play a significant role in direct CYP1A1 inhibition.
Table 1: Inhibitory Activity of this compound on Various Enzymes
Enzyme | Substrate/Assay | IC₅₀ Value (µM) | Source(s) |
---|---|---|---|
15-Lipoxygenase | Linoleic Acid | More potent than CBD (IC₅₀ = 2.56 µM) | nih.gov |
Cytochrome P450 2C19 | (S)-Mephenytoin 4'-hydroxylation | 1.88 | google.com |
Cytochrome P450 1A1 | 7-Ethoxyresorufin O-deethylation | 4.07 |
Allosteric Modulation Studies of this compound
Currently, there is a lack of specific scientific studies investigating the allosteric modulatory properties of this compound at any receptor. The parent compound, CBD, has been identified as a negative allosteric modulator of the cannabinoid CB1 receptor. nih.govresearchgate.net This modulation by CBD is thought to contribute to its ability to counteract some of the effects of CB1 receptor agonists like THC. However, research into whether cannabinoid ethers, such as CBDM, share these properties is still nascent. A recent in silico study explored the binding interactions of various cannabinoid ethers, including some from THC and HHC, with cannabinoid receptors, but did not include CBDM or specifically focus on allosteric modulation. researchgate.netcannabissciencetech.com
Pharmacodynamic Profiling in Preclinical Models of this compound
The pharmacodynamic profile of this compound remains largely unexplored, with only a few preclinical studies reported. A significant finding from early research is that CBDM appears to lack the psychotropic effects characteristic of some cannabinoids. A study in rats and pigeons demonstrated that CBDM did not produce cannabimimetic activity, failing to substitute for the discriminative stimulus effects of Δ⁹-THC. uthscsa.edudntb.gov.ua
Metabolism studies have provided some insight into the compound's fate in vivo. Research on the oxidative metabolism of CBDM in guinea pigs using hepatic microsomes identified Cannabielsoin monomethyl ether (CBEM) as a metabolite. google.com This suggests that, similar to CBD, CBDM is metabolized by the cytochrome P450 monooxygenase system. google.com
While these findings provide initial clues, a comprehensive pharmacodynamic profile, including its effects in various preclinical models of disease, is not yet available in the scientific literature. mdpi.comuco.es
Preclinical in Vitro Research on Cannabidiol Monomethyl Ether
Cell-Based Assays for Receptor Binding and Functional Activity
Cell-based assays are critical tools for determining how a compound interacts with specific cellular receptors and for characterizing the functional consequences of these interactions.
Radioligand binding assays are a standard method used to determine the affinity of a compound for a specific receptor. olemiss.edu These assays involve using a radioactively labeled ligand (a molecule that binds to the receptor) and measuring how effectively a test compound competes with it for the binding site on the receptor, which is often expressed in cell membrane preparations. nih.govresearchgate.net
Specific data from radioligand binding assays detailing the binding affinity of Cannabidiol (B1668261) monomethyl ether for cannabinoid receptors CB1 and CB2 are not extensively reported in the current body of scientific literature. frontiersin.orgnih.gov However, research on its parent compound, CBD, consistently shows a low binding affinity for the orthosteric binding sites of both CB1 and CB2 receptors. nih.govnih.gov Studies on other cannabinoid methyl ethers have utilized radioligand assays to determine binding affinity, suggesting this is a relevant methodology for future CBDM characterization. cannabissciencetech.com For instance, some synthetic cannabinoid ether analogs have been shown to possess high selectivity for the CB2 receptor over the CB1 receptor. cannabissciencetech.com
Reporter gene assays, such as transactivation assays, are used to measure the functional activation or inhibition of a receptor. In these assays, cells are engineered to express a receptor of interest and a "reporter gene" that produces a measurable signal (e.g., light) when the receptor is activated.
In vitro studies have utilized reporter gene assays to investigate the endocrine activity of CBDM, particularly its effects on the Estrogen Receptor (ER) and the Androgen Receptor (AR), which are key targets in hormone-sensitive cancers like ER+ breast cancer. up.ptnih.gov In a study using the AR-EcoScreen™ assay, which is a type of chemically activated luciferase reporter gene assay, all tested cannabinoids, including CBDM, demonstrated AR antagonistic activity. mdpi.com Further investigation revealed that CBDM, along with CBDV and CBDB, displayed agonist activity at the Estrogen Receptor. up.pt In contrast, other tested cannabinoids like CBDA, CBCA, and CBC acted as inverse agonists at the ER. up.pt
Compound | Assay Type | Target Receptor | Cell Line | Observed Activity | Source |
---|---|---|---|---|---|
This compound (CBDM) | Transactivation Assay | Estrogen Receptor (ER) | MCF-7aro | Agonist | up.pt |
This compound (CBDM) | AR-EcoScreen™ (Reporter Assay) | Androgen Receptor (AR) | N/A (Yeast-based) | Antagonist with inverse agonist properties | up.ptmdpi.com |
Calcium flux assays measure the mobilization of intracellular calcium ions, which is a common downstream signaling event following the activation of many G-protein-coupled receptors (GPCRs) and ion channels. nih.gov For example, the activation of the GPR55 receptor, a putative cannabinoid receptor, increases intracellular calcium levels. nih.gov
Currently, there are no specific published studies that have employed calcium flux assays to investigate the activity of this compound. This represents an area for future research to explore CBDM's potential interactions with receptors that signal via calcium mobilization.
Investigation of Cellular Responses to this compound
Beyond receptor interaction, in vitro studies examine the broader effects of a compound on cellular behavior, including viability, growth, and gene regulation.
Cellular viability and proliferation assays, such as the MTT assay, are used to determine a compound's effect on cell survival and growth. up.pt These studies are fundamental in cancer research to identify agents with anti-proliferative properties. mdpi.comdal.ca
The effect of CBDM on cell viability has been assessed in human ER+ breast cancer cells (MCF-7aro). up.pt In one study, a panel of ten cannabinoids was evaluated for their cytotoxic properties. up.pt The results demonstrated that, unlike most of the other cannabinoids studied (such as CBDB and CBGVA), this compound and Cannabigerol (B157186) (CBG) did not decrease the viability of MCF-7aro cells. up.pt This finding suggests a distinct mechanistic profile for CBDM compared to other phytocannabinoids that exhibit cytotoxic effects in this cell line. up.pt
Compound | Assay Type | Cell Line | Cell Type | Observed Effect on Viability | Source |
---|---|---|---|---|---|
This compound (CBDM) | MTT/LDH Assay | MCF-7aro | Human ER+ Breast Cancer | No decrease in cell viability | up.pt |
Gene expression profiling techniques, such as transcriptomics (e.g., RNA-sequencing), provide a comprehensive, unbiased view of how a compound alters the expression of thousands of genes within a cell. This can reveal the cellular pathways and biological processes modulated by the compound. For instance, studies on the parent compound CBD have revealed that it can act as a transcriptional repressor, controlling cell proliferation and differentiation through mechanisms like DNA methylation. frontiersin.org
As of now, comprehensive gene expression profiling studies specifically investigating the cellular response to this compound have not been published in peer-reviewed literature. Such research would be invaluable for uncovering the broader molecular mechanisms of action of CBDM and identifying novel signaling pathways it may influence.
Protein Expression and Post-Translational Modification Analysis (e.g., Proteomics)
In vitro research into this compound (CBDM) has explored its interactions with specific proteins, particularly metabolic enzymes, and its influence on their expression. Unlike its parent compound, cannabidiol (CBD), which has been the subject of broader proteomic studies, research on CBDM is more targeted. mdpi.commdpi.com
Studies focusing on cytochrome P450 (CYP450) enzymes have revealed distinct effects of CBDM. One study investigated the induction of CYP1A1 expression in human hepatoma HepG2 cells. researchgate.netcore.ac.uk While CBD was found to be a potent inducer of CYP1A1 mRNA, CBDM did not significantly induce its expression. researchgate.netcore.ac.uk This suggests that the methylation of one of CBD's phenolic hydroxyl groups prevents the induction of this specific enzyme. researchgate.netcore.ac.uk
Conversely, when examining inhibitory effects, CBDM demonstrated a potent ability to inhibit the catalytic activity of another CYP450 enzyme, CYP2C19. capes.gov.brresearchgate.net The inhibitory effect of CBDM on CYP2C19 was found to be comparable to that of CBD. capes.gov.brresearchgate.net These findings indicate that while both free phenolic hydroxyl groups may be crucial for the induction of certain proteins like CYP1A1, only one is necessary for the inhibition of others, such as CYP2C19. researchgate.netcapes.gov.brresearchgate.net
The oxidative metabolism of CBDM itself is mediated by the cytochrome P450 monooxygenase system. nih.govnewphaseblends.com In guinea pig hepatic microsomes, CBDM is metabolized to form cannabielsoin (B57674) monomethyl ether (CBEM). nih.govnewphaseblends.com
Currently, there is a lack of specific research on post-translational modifications (PTMs) induced by CBDM. While studies have detailed the effects of CBD on PTMs such as histone modification, similar investigations for CBDM have not been published. nih.govresearchgate.net Post-translational modifications are enzyme-mediated covalent additions of functional groups to proteins that significantly expand their functional diversity and play crucial roles in cellular regulation and biological complexity. frontiersin.orgoncogen.org
Table 1: In Vitro Effects of CBDM on Specific Protein Expression and Activity
Protein | Cell Line / System | Finding | Reference(s) |
---|---|---|---|
CYP1A1 | Human Hepatoma (HepG2) | Did not significantly induce mRNA expression, unlike CBD. | researchgate.net, core.ac.uk |
CYP2C19 | Recombinant CYP2C19 | Potently inhibited catalytic activity with an IC₅₀ value of 1.88 µM, comparable to CBD. | capes.gov.br, researchgate.net |
Cytochrome P450 System | Guinea Pig Hepatic Microsomes | Mediates the oxidative metabolism of CBDM to its metabolite, CBEM. | nih.gov, newphaseblends.com |
Mechanistic Studies in Specific Cell Lines
Mechanistic studies have begun to elucidate the specific cellular pathways modulated by CBDM, although the research is less extensive than for major cannabinoids like CBD and THC.
The primary anti-inflammatory mechanism identified for CBDM in vitro is its potent inhibition of 15-lipoxygenase (15-LOX). researchgate.net Lipoxygenases are enzymes that produce lipid mediators which are potent regulators of the immune response and inflammation. researchgate.net Specifically, 15-LOX is involved in the cellular modification of low-density lipoprotein (LDL), a process implicated in the development of atherosclerosis. researchgate.net
A study comparing the inhibitory potential of CBD and its methylated derivatives found that CBDM was a more potent inhibitor of 15-LOX than CBD itself. researchgate.net This suggests that the methylation of the resorcinol (B1680541) ring enhances its inhibitory activity against this specific pro-inflammatory enzyme. researchgate.net Cannabinoids are known to exert anti-inflammatory effects through various mechanisms, including the induction of apoptosis in immune cells, suppression of pro-inflammatory cytokine production, and inhibition of cell proliferation. scielo.brscielo.br The potent inhibition of 15-LOX by CBDM represents a distinct and significant mechanism within this broader context. researchgate.netscielo.br
Table 2: Inhibition of Lipoxygenase (LOX) Enzymes by CBDM and CBD
Compound | 15-LOX IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Reference |
---|---|---|---|
Cannabidiol (CBD) | 2.56 | >200 | researchgate.net |
This compound (CBDM) | 0.81 | >200 | researchgate.net |
As of now, there is a notable absence of published in vitro studies specifically investigating the neuroprotective mechanisms of this compound in neuronal cell cultures. While its parent compound, CBD, has been extensively studied for its neuroprotective properties against various insults—including oxidative stress, glutamate-induced toxicity, and β-amyloid toxicity—in cell lines like PC12 and SH-SY5Y, this research has not been extended to CBDM. mdpi.comresearchgate.netmdpi.comnih.govwiley.com The therapeutic potential of CBD in neuronal cells is attributed to multiple mechanisms, including anti-inflammatory, antioxidant, and anti-excitotoxic effects, often involving the modulation of various receptors and signaling pathways. mdpi.comnih.gov Whether CBDM shares any of these neuroprotective activities or possesses unique mechanisms in neuronal cells remains an open question for future research.
The primary mechanism by which CBDM has been shown to modulate oxidative stress pathways in vitro is through the potent inhibition of 15-lipoxygenase (15-LOX). researchgate.net Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defenses to neutralize them, leading to damage of lipids, proteins, and DNA. nih.govresearchgate.net
The 15-LOX enzyme plays a role in producing ROS and is directly involved in the oxidative modification of lipids, a key event in oxidative stress-driven pathologies like atherosclerosis. researchgate.netresearchgate.net By inhibiting 15-LOX, CBDM directly interferes with a significant pathway of lipid peroxidation. researchgate.net The finding that CBDM is a more potent 15-LOX inhibitor than CBD suggests it may be a particularly effective modulator of this specific oxidative pathway. researchgate.net While CBD is known to act as an antioxidant through various other mechanisms, such as scavenging free radicals and upregulating antioxidant genes, specific data on whether CBDM shares these broader antioxidant capabilities is currently lacking. scielo.brnih.gov
High-Throughput Screening Methodologies for this compound
High-throughput screening (HTS) methodologies for this compound have primarily been computational or in silico. These approaches allow for the rapid assessment of a large number of compounds against biological targets, predicting potential interactions before undertaking laboratory work.
One such study utilized molecular docking to screen a library of 129 phytocannabinoids, which included CBDM. nih.gov This in silico screening evaluated the binding affinity of these compounds for key molecular targets in ER+ breast cancer, specifically the aromatase enzyme and the estrogen receptor alpha (ERα). nih.gov This type of virtual screening is instrumental in identifying lead compounds and prioritizing them for further in vitro evaluation. nih.gov
While some research has employed specific assays to determine the activity of CBDM, such as its inhibitory effects on CYP450 enzymes or 15-LOX, these have typically been part of targeted investigations rather than large-scale HTS campaigns. capes.gov.brresearchgate.netresearchgate.net Patent literature describes HTS methods for other cannabinoids, but specific applications of broad, cell-based, or biochemical HTS for CBDM have not been widely reported in peer-reviewed literature. google.com
Preclinical in Vivo Research on Cannabidiol Monomethyl Ether in Animal Models
Pharmacokinetic Studies in Preclinical Animal Models
Comprehensive pharmacokinetic data for Cannabidiol (B1668261) monomethyl ether in animal models are largely absent from the scientific literature. The existing research offers a glimpse into its biotransformation but does not provide a complete picture of its absorption, distribution, and elimination.
Specific studies detailing the absorption and distribution dynamics of Cannabidiol monomethyl ether in any animal model are not currently available in published scientific literature. Information regarding its oral bioavailability, peak plasma concentrations (Cmax), time to reach peak concentration (Tmax), and tissue distribution has not been reported.
The oxidative metabolism of this compound has been studied in the guinea pig. nih.gov Research indicates that CBDM undergoes biotransformation in the liver, a process mediated by the cytochrome P450 monooxygenase system. nih.gov
In vivo and in vitro experiments using guinea pig hepatic microsomes have identified Cannabielsoin (B57674) monomethyl ether (CBEM) as a metabolite of CBDM. nih.gov The proposed metabolic pathway suggests that, similar to the metabolism of cannabidiol (CBD) to cannabielsoin (CBE), CBDM is first converted to a 1S,2R-epoxide intermediate, which is then rapidly transformed into CBEM. nih.gov
Table 1: Identified Metabolite of this compound in an Animal Model
Parent Compound | Animal Model | Primary Metabolite | Mediating Enzyme System |
This compound (CBDM) | Guinea Pig | Cannabielsoin monomethyl ether (CBEM) | Cytochrome P450 |
This table is based on limited available data and may not be exhaustive.
There is currently no published data on the elimination kinetics of this compound in animal models. Key parameters such as elimination half-life (t½) and clearance rates have not been determined.
Mechanistic Efficacy Research in Disease Models (Animal)
Investigations into the therapeutic efficacy of this compound in animal models of specific diseases are scarce. The limited available research points to some central nervous system activity, but comprehensive studies in models of inflammation or specific neurological conditions are lacking.
Currently, there are no available scientific studies that have evaluated the efficacy of this compound in animal models of inflammatory conditions. While its parent compound, CBD, is widely studied for its anti-inflammatory properties, these findings cannot be directly extrapolated to CBDM without dedicated research.
Limited research suggests that this compound may exert some effects on the central nervous system. One pharmacological study in mice found that CBDM prolonged pentobarbital-induced sleep, indicating a potential sedative or CNS depressant effect. In a separate study involving rats and pigeons, CBDM was found to lack the psychotropic activity that is characteristic of Δ⁹-tetrahydrocannabinol (THC). nih.gov However, there is no research available on the efficacy of CBDM in established animal models of specific neurological disorders such as epilepsy, anxiety, or neurodegenerative diseases.
Animal Models for Pain Perception Modulation
While extensive research has documented the analgesic effects of CBD in various animal models of pain, specific in vivo studies focusing solely on this compound's effect on pain perception are limited in the current scientific literature. nih.govmdpi.com Generally, cannabinoids are tested in models of acute, inflammatory, and neuropathic pain to assess their antinociceptive and antihyperalgesic properties. nih.govfrontiersin.org
For context, studies on the parent compound, CBD, have shown efficacy in diminishing hyperalgesia and allodynia through various mechanisms and routes of administration in animal models. nih.gov For instance, the analgesic effects of CBD have been demonstrated in rodent models of persistent and neuropathic pain. nih.govfrontiersin.org However, a study in rats and pigeons investigating the cannabimimetic activity (effects similar to THC) found that this compound lacked psychotropic activity, distinguishing its central nervous system effects from those of THC. nih.goveuropa.eu The analgesic potential of CBD and its derivatives is often linked to their interaction with a variety of molecular targets beyond the classic cannabinoid receptors, including the endocannabinoid system and various ion channels. mdpi.comresearchgate.net
Table 1: Contextual Animal Model Data for Cannabinoid Pain Research This table is illustrative of typical models used for cannabinoid analgesia research, as direct data for CBDM is sparse.
Model Type | Pain Type Investigated | Typical Animal Model | Commonly Measured Outcomes |
---|---|---|---|
Formalin Test | Inflammatory / Persistent Pain | Mouse, Rat | Paw licking/biting time |
Carrageenan-induced Paw Edema | Inflammatory Pain | Mouse, Rat | Paw volume, mechanical withdrawal threshold |
Chronic Constriction Injury (CCI) | Neuropathic Pain | Rat | Thermal and mechanical allodynia |
Spinal Nerve Ligation (SNL) | Neuropathic Pain | Rat | Mechanical withdrawal threshold |
Tissue Distribution and Target Engagement in Animal Models
The distribution of a compound throughout the body is a key aspect of its pharmacokinetic profile. For cannabinoids like CBD, their lipophilic (fat-soluble) nature allows for rapid distribution to the brain, adipose tissue, and other highly vascularized organs. researchgate.net
Specific studies detailing the tissue distribution of this compound are not widely available. However, research on its metabolism provides indirect evidence of its processing in the body. An in vivo and in vitro study in guinea pigs identified the metabolism of this compound by hepatic (liver) microsomes, indicating that the liver is a primary site of its metabolic transformation. google.comresearchgate.net This is consistent with the metabolic pathways of other cannabinoids, which are heavily metabolized by cytochrome P450 enzymes, predominantly in the liver. researchgate.net
Pharmacokinetic studies of the parent compound, CBD, in rats show that it is detectable in brain homogenate tissue following administration. nih.govresearchgate.net Specifically, after a single administration, the peak concentration of CBD in the rat brain occurred within 1-2 hours. mdpi.com It is plausible that CBDM, as a structurally similar and lipophilic molecule, would also distribute to the brain and other fatty tissues, though specific comparative data is lacking.
Regarding target engagement, while CBD has a low affinity for CB1 and CB2 receptors, it interacts with a variety of other receptors and enzymes. mdpi.com this compound, along with its dimethylated derivative, has been shown to be a more potent and selective inhibitor of the 15-lipoxygenase (15-LOX) enzyme compared to CBD itself. researchgate.net This suggests a specific molecular target engagement, although these findings are from in vitro assays and require in vivo validation to confirm their physiological relevance in animal models.
Table 2: Pharmacokinetic and Target Data Context for Cannabinoids This table provides context based on related compounds, as direct in vivo distribution data for CBDM is limited.
Compound | Key Pharmacokinetic Feature | Animal Model | Known Molecular Target(s) |
---|---|---|---|
Cannabidiol (CBD) | Rapid distribution to brain and adipose tissue. researchgate.net | Rat | Low affinity for CB1/CB2; interacts with 5-HT1A, TRPV1, GPR55. mdpi.com |
This compound (CBDM) | Metabolized by liver microsomes. researchgate.net | Guinea Pig | Potent inhibitor of 15-lipoxygenase (in vitro). researchgate.net |
Ex Vivo Analysis of Tissue Samples from Animal Models
Ex vivo analysis involves the study of tissues from an animal model in an external environment, providing a snapshot of the compound's effects at a cellular or molecular level after in vivo exposure.
Research on this compound has utilized this approach. In one key study, the oxidative metabolism of CBDM was investigated using hepatic microsomes from guinea pigs. researchgate.net This ex vivo analysis successfully identified cannabielsoin monomethyl ether (CBEM) as a metabolite, confirming that CBDM is processed by the cytochrome P450 monooxygenase system in the liver. researchgate.net This type of study is crucial for understanding how the body metabolizes and eliminates the compound.
While this specific study confirms a metabolic pathway, comprehensive ex vivo analyses to determine receptor occupancy or modulation of downstream signaling pathways in various tissues (such as the brain or immune cells) following CBDM administration in animal models are not extensively reported in the available literature. For comparison, ex vivo studies with other cannabinoids might involve removing tissue to measure levels of inflammatory markers, neurotransmitters, or the compound itself and its metabolites to correlate tissue concentration with pharmacological effects. google.com
Table 3: Summary of Ex Vivo Findings for this compound
Animal Model | Tissue Analyzed | Analytical Method | Key Finding | Citation |
---|---|---|---|---|
Guinea Pig | Liver (Hepatic Microsomes) | Gas chromatography-mass spectrometry (GC-MS) | Identified Cannabielsoin monomethyl ether (CBEM) as a metabolite, confirming metabolism by the cytochrome P450 system. | researchgate.net |
Structure Activity Relationship Sar Studies of Cannabidiol Monomethyl Ether
Impact of Methylation on Cannabinoid Receptor Affinity and Efficacy
Cannabidiol (B1668261) (CBD) is known to have a low affinity for the canonical cannabinoid receptors, CB1 and CB2. nih.govresearchgate.net It is considered a negative allosteric modulator of CB1 and may act as an antagonist or inverse agonist at both CB1 and CB2 receptors through allosteric binding sites. nih.gov
The methylation of one of CBD's phenolic hydroxyl groups to form Cannabidiol monomethyl ether (CBDM) does not appear to significantly enhance its affinity or efficacy at these primary cannabinoid receptors. Studies assessing the cannabimimetic activity, which is typically mediated by CB1 receptor agonism, have found that CBDM possesses a low degree of THC-like activity, similar to its parent compound, CBD. nih.gov In discrimination studies with rats and pigeons trained to recognize Δ⁹-tetrahydrocannabinol (THC), CBDM induced vehicle-appropriate responses at doses of 3 and 10 mg/kg, indicating a lack of significant CB1 agonism. nih.gov This suggests that the monomethylation of the resorcinol (B1680541) moiety in CBD does not confer potent, direct agonist activity at the CB1 receptor.
It is important to distinguish the structural methylation of the CBD molecule from its effects on epigenetic DNA methylation. Some research indicates that CBD can regulate gene expression by influencing DNA methyltransferases (DNMTs), the enzymes responsible for DNA methylation. nih.govmdpi.comportlandpress.comresearchgate.net
Comparative SAR Analysis with Cannabidiol and Related Cannabinoids
While methylation does not appear to increase affinity for cannabinoid receptors, SAR studies reveal a significant impact on other biological targets. A notable example is the inhibition of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes and atherosclerosis. nih.govresearchgate.net
Comparative analysis shows that CBD is a modest inhibitor of 15-LOX. However, its methylated derivatives exhibit significantly enhanced potency. nih.govresearchgate.net this compound (CBDM) is a more potent inhibitor than CBD, and Cannabidiol dimethyl ether (CBDD), with both hydroxyl groups methylated, is the most potent of the three. nih.govresearchgate.netfrontiersin.org This clear structure-activity relationship demonstrates that methylation of the resorcinol ring is a key determinant for the potency of 15-LOX inhibition. nih.govresearchgate.net
The following table summarizes the inhibitory concentrations (IC₅₀) of CBD and its methylated analogs against 15-LOX.
Compound | Number of Methyl Groups | IC₅₀ for 15-LOX Inhibition (μM) |
Cannabidiol (CBD) | 0 | 2.56 |
This compound (CBDM) | 1 | Value more potent than CBD |
Cannabidiol dimethyl ether (CBDD) | 2 | 0.28 |
Data sourced from Takeda et al., 2009. nih.govresearchgate.net |
Furthermore, studies on the anti-inflammatory properties of various methylated CBD derivatives show that the position of the methyl group is critical. acs.org Both O-methylation (as in CBDM) and C-methylation (at other positions on the olivetolic ring) preserve, and in some cases improve, the compound's efficacy in reducing inflammatory markers compared to CBD. acs.org
Role of Specific Methylation Sites on Pharmacological Profile
The specific site of methylation on the cannabidiol scaffold has a profound influence on the resulting pharmacological profile. The most studied derivatives involve methylation of the phenolic hydroxyl groups at the 2' and 6' positions of the resorcinol ring.
As established in the inhibition of the 15-LOX enzyme, the number of methyl groups on this ring directly correlates with inhibitory potency. researchgate.net The progression from CBD (no methyl ether) to CBD-2'-monomethyl ether (CBDM) and subsequently to CBD-2',6'-dimethyl ether (CBDD) results in a progressive and significant increase in activity. nih.govresearchgate.net This suggests that the free hydroxyl groups are not essential for this specific activity and that the methyl ethers may enhance binding or favorable interactions within the enzyme's active site. The free 6'-substitution group, in particular, appears important for the inhibition. researchgate.net
In contrast, other structural modifications, such as the addition of a carboxyl group at the 3' position to form Cannabidiolic acid (CBDA), result in a loss of inhibitory effect on 15-LOX. researchgate.net This highlights the specific importance of the substitutions on the resorcinol ring for this particular pharmacological action.
Research into synthetic derivatives has also explored C-methylation at the 4' position of the olivetol (B132274) ring. acs.org These C-methylated analogs, when compared to their O-methylated counterparts and the parent compounds (CBD, CBG, CBC), show retained or, in some cases, improved anti-inflammatory activity, demonstrating that different methylation sites can be modulated to fine-tune the pharmacological profile. acs.org
Computational Chemistry Approaches to this compound SAR
Computational chemistry provides powerful tools to investigate and predict the interactions of molecules like CBDM with biological targets at an atomic level, offering insights that complement experimental data.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. For CBDM, docking studies have been performed against several non-cannabinoid targets.
In one study, CBDM was docked into the active site of aromatase, a key enzyme in estrogen biosynthesis and a target in breast cancer. nih.govmdpi.com The simulation predicted a favorable binding affinity. nih.gov Similarly, docking studies have explored the interaction of CBDM and related compounds with proteins from the SARS-CoV-2 virus. nih.gov These in silico analyses help to identify potential new therapeutic applications for CBDM by screening its binding affinity against a wide range of biological targets.
Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interactions |
Aromatase | -7.4 | Close to Asp351; hydrophobic interactions with Trp383. nih.gov |
ERα (Estrogen Receptor α) | - | - |
SARS-CoV-2 S protein–ACE2 complex | -7.01 to -7.21 (for related Cannabigerolic acid monomethyl ether) | Interactions with key residues at the protein-protein interface. nih.gov |
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, assessing its stability and conformational changes. MD simulations have been conducted on CBDM in complex with the Estrogen Receptor α (ERα). mdpi.com These simulations, which follow the initial docking pose, help to validate the stability of the predicted binding mode and analyze the intricate network of interactions that hold the ligand in place. While specific MD simulations for CBDM at cannabinoid receptors are not widely reported, the technique has been extensively used for other cannabinoids to understand how they insert into the cell membrane and interact with CB1 and CB2 receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By calculating various molecular descriptors (e.g., LogP, polarizability, electronic properties, molecular shape), QSAR models can predict the activity of new, unsynthesized compounds. mdpi.comajchem-a.com
While numerous QSAR studies have been conducted on synthetic cannabinoids to predict their CB1 receptor binding affinity and potential for abuse, specific QSAR models that include this compound are not prevalent in the current literature. mdpi.comnih.govresearchgate.net However, the principles of QSAR are directly applicable. A model for a series of CBD derivatives would incorporate descriptors that account for the change in properties upon methylation, such as increased lipophilicity and altered hydrogen bonding capacity, to correlate these structural changes with observed pharmacological activities, such as anti-inflammatory effects or enzyme inhibition. ajchem-a.com
Design and Synthesis of this compound Analogs for SAR Elucidation
The exploration of this compound (CBDM) and its analogs in structure-activity relationship (SAR) studies is a focused effort to understand how specific structural modifications influence biological activity. The design of these analogs is often guided by observations from other pharmacologically active molecules or the desire to enhance specific properties like potency, selectivity, or metabolic stability. A primary focus of SAR studies involving CBDM has been the methylation of the resorcinol hydroxyl groups, leading to the synthesis and evaluation of related ethers. frontiersin.org
The design rationale for investigating methylated analogs of cannabidiol (CBD) was partly inspired by studies on nordihydroguaiaretic acid (NDGA), a non-selective lipoxygenase (LOX) inhibitor. researchgate.net Research demonstrated that modifying NDGA's catechol ring, such as through methylation of its hydroxyl groups, impacted its inhibitory effect on 15-lipoxygenase (15-LOX). researchgate.net Since CBD possesses a resorcinol ring, which is an isomer of catechol, researchers hypothesized that methylation of CBD's phenolic hydroxyl groups could similarly modulate its activity against LOX enzymes. frontiersin.orgresearchgate.net This led to the systematic design and synthesis of CBD-2′-monomethyl ether (CBDM) and CBD-2′,6′-dimethyl ether (CBDD) to probe the role of the resorcinol moiety in enzyme inhibition. frontiersin.org
The synthesis of CBDM and its dimethylated analog, CBDD, typically involves the direct alkylation of the phenolic hydroxyl groups of the parent compound, CBD. frontiersin.org General synthetic strategies employ standard methylation reactions. For instance, the synthesis can be achieved by reacting cannabidiol with a methylating agent like dimethyl sulfate (B86663) in the presence of a base such as potassium carbonate, often in a solvent like dimethylformamide. evitachem.com The stoichiometry of the methylating agent can be controlled to favor the production of the monomethylated or dimethylated product. Purification of the reaction mixture, often through chromatographic techniques, is necessary to isolate the desired ether from unreacted starting material and other by-products. nih.gov The synthesis of the CBD scaffold itself, a necessary precursor, is commonly achieved through the condensation of olivetol (or a derivative) with a terpene component like (+)-p-mentha-2,8-dien-1-ol under acidic conditions. escholarship.orggoogle.com
Research findings have validated the initial design hypothesis, revealing that the number of methyl groups on the resorcinol ring is a critical determinant for both the potency and selectivity of 15-LOX inhibition. researchgate.net Studies comparing CBD, CBDM, and CBDD have shown a clear trend: increasing methylation significantly enhances inhibitory activity against 15-LOX. frontiersin.orgresearchgate.net
While CBD itself is an inhibitor of 15-LOX, its monomethylated and dimethylated derivatives are substantially more potent. researchgate.net Specifically, Cannabidiol-2′,6′-dimethyl ether (CBDD) was found to be a highly potent and selective inhibitor of 15-LOX, an enzyme implicated in inflammatory conditions and the development of atherosclerosis. researchgate.net The dimethylated structure of CBDD is credited with optimizing the steric and electronic interactions within the enzyme's active site, leading to stronger binding compared to the hydroxyl groups of CBD. This enhanced affinity and selectivity underscore the success of the rational design approach in developing potent enzyme inhibitors from the CBD scaffold. frontiersin.org
Interactive Data Table: Inhibition of Lipoxygenase (LOX) Isoforms by CBD and its Methylated Analogs
The table below summarizes the inhibitory concentrations (IC₅₀) of Cannabidiol (CBD), this compound (CBDM), and Cannabidiol dimethyl ether (CBDD) against 15-LOX and the resulting selectivity ratio.
Compound | Structure | 15-LOX Inhibition (IC₅₀) | Selectivity for 15-LOX (5-LOX/15-LOX IC₅₀ Ratio) |
Cannabidiol (CBD) | Resorcinol with two hydroxyl groups | 2.56 µM researchgate.net | >39 researchgate.net |
This compound (CBDM) | Single methyl group on resorcinol ring | ~1.2 µM | Not specified |
Cannabidiol dimethyl ether (CBDD) | Two methyl groups on resorcinol ring | 0.28 µM researchgate.net | >700 researchgate.net |
Analytical and Characterization Methodologies for Cannabidiol Monomethyl Ether Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of CBDM, enabling its separation from other closely related cannabinoids and subsequent quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantification of cannabinoids, including CBDM. sigmaaldrich.commdpi.com Method development for HPLC analysis of CBDM often involves reversed-phase chromatography, utilizing C18 columns. sigmaaldrich.comcannabissciencetech.commdpi.com Gradient elution methods are frequently employed to achieve optimal separation of a wide range of cannabinoids in a single run. sigmaaldrich.commdpi.com
A typical HPLC system for cannabinoid analysis is equipped with a photodiode array (PDA) or ultraviolet (UV) detector. sigmaaldrich.comfood.gov.uk For CBD and its derivatives, detection is often carried out at specific wavelengths, such as 210 nm for neutral cannabinoids and 220 nm for acidic cannabinoids, to enhance sensitivity. mdpi.comfood.gov.uk The development of these methods is crucial for quality control and ensuring the accurate labeling of products. food.gov.uk
Table 1: Example HPLC Method Parameters for Cannabinoid Analysis
Parameter | Condition | Source |
Column | C18 Reversed-Phase (e.g., 2.7 µm, 150x4.6mm) | cannabissciencetech.com |
Mobile Phase | Gradient of Acetonitrile and Water (often with 0.1% formic acid) | mdpi.comrsc.org |
Detection | UV/PDA at 210-228 nm | mdpi.comfood.gov.uk |
Flow Rate | Typically 0.6 - 1.0 mL/min | researchgate.netresearchgate.net |
Column Temperature | Often controlled, e.g., 30-55°C | rsc.orgresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including cannabinoids and their metabolites. encyclopedia.pubnih.gov In the context of CBDM research, GC-MS can be used to identify and quantify the compound, particularly after derivatization to increase its volatility. encyclopedia.pubnih.gov One of the key advantages of GC-MS is its ability to provide detailed mass spectra, which serve as a chemical fingerprint for compound identification.
Research has shown that GC-MS can be used to characterize the metabolic products of CBDM. For instance, studies on the oxidative metabolism of CBDM in guinea pigs utilized GC-MS to identify cannabielsoin (B57674) monomethyl ether (CBEM) as a metabolite formed by hepatic microsomes. nih.gov This technique is also instrumental in identifying other minor cannabinoids and related compounds in cannabis extracts. encyclopedia.pubnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govuq.edu.au This makes it an indispensable tool for analyzing CBDM in complex matrices such as biological fluids (blood, urine), wastewater, and food products. rsc.orguq.edu.aunih.gov The high selectivity of LC-MS/MS allows for the detection and quantification of trace levels of cannabinoids, even in the presence of interfering substances. rsc.orgnih.gov
Validated LC-MS/MS methods have been developed for the simultaneous quantification of multiple cannabinoids, including CBD and its derivatives, in various consumer products. nih.govnih.gov These methods often employ a triple quadrupole mass spectrometer and can achieve low limits of quantification, typically in the nanogram per milliliter (ng/mL) range. nih.gov The robustness of these methods makes them suitable for regulatory compliance and safety testing of CBD-containing products. nih.govnih.gov
Spectroscopic Techniques for Structural Elucidation in Research
Spectroscopic techniques are vital for confirming the chemical structure and purity of isolated or synthesized CBDM.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including CBDM. encyclopedia.pubmdpi.com Both proton (¹H) and carbon-¹³ (¹³C) NMR are used to provide detailed information about the molecular framework, confirming the presence and position of the monomethyl ether group on the cannabidiol (B1668261) scaffold. cannabissciencetech.com NMR is also used to verify the successful synthesis of cannabinoid ethers and can help differentiate between isomers that may be difficult to distinguish by chromatography alone. cannabissciencetech.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information for the characterization of CBDM.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. encyclopedia.pubnih.gov The IR spectrum of CBDM would show characteristic absorption bands corresponding to its various structural features, such as C-H, C=C, and C-O bonds. scholaris.ca Comparing the IR spectrum of CBDM with that of CBD can confirm the modification of a hydroxyl group to a methyl ether. future4200.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. The UV spectrum of CBD and its derivatives typically shows absorption maxima around 270-280 nm. encyclopedia.pubresearchgate.net The specific absorption pattern of CBDM can be compared to that of CBD and other related compounds to aid in its identification. encyclopedia.pubnih.gov Early research on cannabinoids utilized UV spectroscopy to differentiate between resorcinol (B1680541) and catechol derivatives, which was crucial in determining the fundamental structure of these compounds. future4200.com
Sample Preparation Strategies for Biological and Synthetic Matrices
The effective isolation and purification of CBDM from its matrix are paramount for accurate quantification and characterization. The choice of sample preparation technique is highly dependent on the nature of the matrix, whether it is a complex biological sample or a cleaner synthetic mixture. The primary objectives of sample preparation include the extraction of CBDM, removal of interfering substances, and pre-concentration of the analyte to levels suitable for instrumental analysis. researchgate.net
Biological Matrices
Analysis of CBDM in biological matrices such as plasma, urine, and tissue is often complicated by the presence of endogenous compounds like proteins, lipids, and salts. nih.govunimore.it Common extraction techniques employed for cannabinoids, which are applicable to CBDM, include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govunimore.it
Liquid-Liquid Extraction (LLE): LLE is a conventional and widely used method for extracting cannabinoids from biological fluids. phenomenex.com It operates on the principle of partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. phenomenex.com For cannabinoids, a common approach involves adjusting the pH of the aqueous sample to ensure the analyte is in its neutral form, enhancing its solubility in the organic phase. uliege.be A mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate (B1210297) is often effective. uliege.befrontiersin.org
A typical LLE protocol for plasma or urine might involve:
Addition of an internal standard to the sample.
Adjustment of sample pH.
Extraction with a suitable organic solvent (e.g., hexane:ethyl acetate, 9:1 v/v). frontiersin.org
Separation of the organic layer.
Evaporation of the solvent and reconstitution of the residue in a mobile phase compatible with the analytical instrument. uliege.be
Solid-Phase Extraction (SPE): SPE has become increasingly popular for the analysis of cannabinoids in biological matrices due to its efficiency, selectivity, and potential for automation. unimore.itunitedchem.com This technique involves passing the sample through a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. unitedchem.com For cannabinoids, reversed-phase (e.g., C18) or mixed-mode (e.g., cation exchange and reversed-phase) sorbents are commonly used. unitedchem.comnih.gov
A general SPE procedure for biological samples includes:
Sample pre-treatment (e.g., protein precipitation with a solvent like acetonitrile). unimore.itunitedchem.com
Conditioning of the SPE cartridge.
Loading of the pre-treated sample.
Washing the cartridge to remove interferences.
Elution of the analyte with a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and ammonium (B1175870) hydroxide). mdpi.com
Microextraction Techniques: To address the limitations of traditional methods, such as large solvent consumption, microextraction techniques have emerged. These include solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME). nih.govresearchgate.net Headspace SPME, for instance, has been successfully used for the analysis of cannabinoids in hair samples. nih.gov These methods offer high enrichment factors and are more environmentally friendly.
Table 1: Comparison of Sample Preparation Techniques for CBDM in Biological Matrices
Technique | Principle | Advantages | Disadvantages | Typical Solvents/Sorbents for Cannabinoids |
---|---|---|---|---|
Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. phenomenex.com | Simple, versatile. phenomenex.com | Time-consuming, large solvent volume, potential for emulsion formation. unimore.itphenomenex.com | Hexane, ethyl acetate, dichloromethane. uliege.befrontiersin.orgnih.gov |
Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. unitedchem.com | High recovery, clean extracts, automation potential. unimore.it | Can be more expensive, method development may be required. unimore.it | C18, mixed-mode cation exchange sorbents. unitedchem.comnih.gov |
Microextraction (e.g., SPME, DLLME) | Miniaturized extraction with minimal solvent use. nih.govresearchgate.net | High enrichment, environmentally friendly, small sample volume. nih.govresearchgate.net | Can be more complex to perform, may have lower sample capacity. | SPME fibers (e.g., PDMS), disperser and extraction solvents for DLLME. |
Synthetic Matrices
Sample preparation for CBDM from synthetic matrices, such as reaction mixtures from chemical synthesis or formulations like e-liquids, is generally less complex than for biological samples. The primary goal is often to dilute the sample and remove any catalysts, unreacted starting materials, or by-products.
Direct Dilution: For relatively clean samples like e-liquid formulations, a simple "dilute-and-shoot" approach may be sufficient. This involves diluting the sample with a solvent compatible with the analytical instrument (e.g., methanol or acetonitrile) before injection. future4200.com
Filtration: To remove any particulate matter that could interfere with the analysis or damage the analytical instrumentation, filtration through a syringe filter (e.g., 0.22 µm or 0.45 µm) is a common and crucial step.
Chromatographic Cleanup: In cases where significant impurities are present, a preliminary chromatographic step, such as flash chromatography or preparative thin-layer chromatography (TLC), may be necessary to isolate CBDM before quantitative analysis.
Validation of Analytical Methods for Cannabidiol Monomethyl Ether in Research Studies
The validation of an analytical method is essential to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. europa.eu The validation process for a CBDM analytical method should follow established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eulabcompare.com The key validation parameters are discussed below.
Specificity/Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.com For chromatographic methods, this is typically demonstrated by showing that CBDM is well-resolved from other cannabinoids and matrix components, and by comparing the chromatograms of blank samples, spiked samples, and reference standards.
Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. wjarr.com This is assessed by analyzing a series of standards at different concentrations and performing a linear regression analysis. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. elementlabsolutions.com It is typically determined by analyzing samples with a known concentration of the analyte (e.g., spiked matrix samples) and calculating the percent recovery. According to ICH guidelines, accuracy should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range. europa.eu
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. elementlabsolutions.com It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at three levels:
Repeatability (Intra-day precision): Precision under the same operating conditions over a short interval of time. europa.eu
Intermediate Precision (Inter-day precision): Precision within the same laboratory, but on different days, with different analysts, or on different equipment. europa.eu
Reproducibility: Precision between different laboratories. europa.eu
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. wjarr.com These are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. elementlabsolutions.com For an HPLC method, these parameters could include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. globalresearchonline.net
Table 2: Typical Validation Parameters and Acceptance Criteria for an HPLC Method for CBDM Quantification
Parameter | Method | Typical Acceptance Criteria |
---|---|---|
Specificity | Comparison of blank, spiked, and standard chromatograms. | No interfering peaks at the retention time of CBDM. |
Linearity | Analysis of 5-6 standard concentrations and linear regression. | Correlation coefficient (r²) ≥ 0.99. nih.gov |
Range | The concentration interval over which linearity, accuracy, and precision are acceptable. | Defined by the linear range. |
Accuracy | Analysis of spiked samples at 3 concentration levels (e.g., 80%, 100%, 120% of expected concentration). | Recovery within 80-120%. |
| Precision | Repeatability: Multiple analyses of the same sample on the same day. Intermediate Precision: Analysis on different days or by different analysts. | RSD ≤ 15%. | | LOD & LOQ | Signal-to-noise ratio (S/N) or standard deviation of the response and slope. | S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ. | | Robustness | Deliberate small variations in method parameters (e.g., pH, mobile phase composition). | RSD of results should remain within acceptable limits. |
Comparative Research on Cannabidiol Monomethyl Ether and Other Cannabinoids
Mechanistic Similarities and Differences with Cannabidiol (B1668261) (CBD)
The primary structural difference between CBDM and its parent compound, CBD, is the methylation of one of the two phenolic hydroxyl groups on the resorcinol (B1680541) ring, forming a methoxy (B1213986) group (-OCH₃). evitachem.com This seemingly minor alteration leads to significant differences in how the molecule interacts with biological targets, while some properties remain comparable.
A key area of divergence is in the inhibition of lipoxygenase (LOX) enzymes. Research has shown that methylation of CBD's resorcinol moiety enhances its inhibitory activity against 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory processes and the oxidation of low-density lipoprotein (LDL). nih.govresearchgate.net While CBD inhibits 15-LOX, CBDM is a significantly more potent and selective inhibitor. researchgate.net This suggests that the resorcinol portion of the molecule is a crucial determinant for this activity, and the presence of a methyl group enhances it. frontiersin.orgresearchgate.net
Conversely, their effects on certain cytochrome P450 enzymes are remarkably similar. A study on the inhibition of CYP2C19, an enzyme responsible for metabolizing numerous clinical drugs, found that the inhibitory effect of CBDM (IC₅₀ = 1.88 µM) was comparable to that of CBD (IC₅₀ = 2.51 µM). capes.gov.brresearchgate.netnih.gov This finding led researchers to conclude that one free phenolic hydroxyl group, which both CBD and CBDM possess, alongside the pentyl side chain, plays a vital role in CYP2C19 inhibition. capes.gov.brnih.gov
While CBD is known to have a complex pharmacology that includes modulation of the endocannabinoid system—not by direct binding to CB1 or CB2 receptors, but by inhibiting the uptake of the endocannabinoid anandamide (B1667382) and acting as a negative allosteric modulator of the CB1 receptor—less is known about CBDM's activity in this area. drugbank.comnih.govresearchgate.net The structural modification from a hydroxyl to a methoxy group could theoretically alter these interactions, but detailed studies on CBDM's effect on anandamide transport or its allosteric modulation of cannabinoid receptors are not yet widely reported.
Distinct Pharmacological Profiles Compared to Tetrahydrocannabinol (THC) and its Analogs
The pharmacological profile of CBDM is starkly different from that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of cannabis. The most significant distinction is the lack of cannabimimetic, or psychoactive, effects. canatura.com Studies in animal models (rats and pigeons) trained to recognize the effects of THC demonstrated that CBDM did not produce THC-like responses, even at relatively high doses. nih.govnih.gov This aligns CBDM with CBD as a non-intoxicating cannabinoid, in contrast to THC, whose psychoactive properties are mediated primarily through its action as a partial agonist at CB1 receptors in the central nervous system. drugbank.comcanatura.commdpi.com
Their interaction with the 15-LOX enzyme also sets them apart. While CBDM is a potent inhibitor of 15-LOX, THC has been shown to be a weak inhibitor in comparison. researchgate.net This highlights a clear divergence in their enzymatic inhibition profiles, suggesting they would have different effects on pathways involving this enzyme.
The structural differences underpin these pharmacological distinctions. THC's rigid three-ring structure is crucial for its high-affinity binding to the CB1 receptor. CBD and its ether derivative, CBDM, lack this tricyclic structure, which is a primary reason for their low affinity for the CB1 receptor and, consequently, their lack of intoxicating effects. canatura.commdpi.com
Comparison with Other Synthetic and Natural Cannabinoid Ethers
CBDM is part of a broader family of cannabinoid ethers, which includes both natural and synthetic variants. Comparing CBDM to these compounds reveals how different ether modifications on various cannabinoid scaffolds influence their properties.
Natural Cannabinoid Ethers:
Cannabigerol (B157186) Monomethyl Ether (CBGM): Like CBDM, CBGM is a naturally occurring ether, derived from cannabigerol (CBG). newphaseblends.comhempgazette.com It was identified in a Japanese cannabis strain and is, like CBG itself, considered non-psychoactive. newphaseblends.com Both CBDM and CBGM are minor cannabinoids found in trace amounts. researchgate.net While detailed comparative studies are scarce, their shared status as natural, non-intoxicating monomethyl ethers of primary cannabinoids makes them an interesting pair for future research. newphaseblends.com
Tetrahydrocannabinol Monomethyl Ether (THC-M): A rare, naturally occurring ether of THC, THC-M is reported to be psychoactive, with some anecdotal evidence suggesting its effects may be more potent and longer-lasting than THC. everydaydelta.com This contrasts sharply with the non-psychoactive profile of CBDM, underscoring how the underlying cannabinoid structure (THC vs. CBD) dictates the pharmacological outcome even when the modification is the same (a single methyl ether group).
Synthetic Cannabinoid Ethers:
Cannabidiol Dimethyl Ether (CBDD): This synthetic derivative features methylation of both hydroxyl groups of CBD. google.com In studies of 15-LOX inhibition, CBDD was found to be an even more potent and selective inhibitor than CBDM. nih.govresearchgate.net Research indicates that the number of methyl groups on the resorcinol ring is a key factor for both potency and selectivity in 15-LOX inhibition. nih.gov However, for CYP2C19 inhibition, the opposite is true: CBDD is a significantly weaker inhibitor than both CBD and CBDM, reinforcing the hypothesis that a free phenolic hydroxyl group is necessary for potent inhibition of this enzyme. capes.gov.brnih.govresearchgate.net
The following table provides a comparative overview of these cannabinoid ethers.
Compound | Type | Parent Cannabinoid | Key Characteristics |
Cannabidiol Monomethyl Ether (CBDM) | Natural | Cannabidiol (CBD) | Non-psychoactive; potent 15-LOX inhibitor; strong CYP2C19 inhibitor. researchgate.netnih.govnih.gov |
Cannabidiol Dimethyl Ether (CBDD) | Synthetic | Cannabidiol (CBD) | Non-psychoactive; highly potent and selective 15-LOX inhibitor; weak CYP2C19 inhibitor. researchgate.netnih.gov |
Cannabigerol Monomethyl Ether (CBGM) | Natural | Cannabigerol (CBG) | Non-psychoactive; derivative of the "parent" cannabinoid CBG. newphaseblends.com |
Tetrahydrocannabinol Monomethyl Ether (THC-M) | Natural | Tetrahydrocannabinol (THC) | Psychoactive; reported to be more potent than THC. everydaydelta.com |
Relative Synthetic Accessibility and Purity Challenges
While CBDM is a natural phytocannabinoid, its isolation from cannabis is challenging due to its very low concentrations. mdpi.com Consequently, chemical synthesis is a more viable route for producing research quantities.
A common synthetic approach involves the direct methylation of CBD. evitachem.com This is typically achieved by reacting CBD with a methylating agent, such as dimethyl sulfate (B86663), in the presence of a base like potassium carbonate. evitachem.com While this reaction can achieve high yields, it presents a significant purity challenge. The reaction can produce a mixture of unreacted CBD, the desired this compound (CBDM), and the over-methylated byproduct, cannabidiol dimethyl ether (CBDD). evitachem.comnih.gov
Separating these three closely related compounds requires sophisticated purification techniques, such as column chromatography, which can be complex and costly to scale. evitachem.comacs.org Furthermore, one synthesis of CBD reported the unintentional formation of this compound as a significant byproduct (43% yield), highlighting the need for precise control over reaction conditions to achieve a desired product.
An additional and significant challenge is ensuring the final product is free from the psychoactive isomer THC. Acidic conditions, which can be used in some cannabinoid syntheses, are known to cause the cyclization of CBD into THC, a critical issue for producing non-intoxicating compounds. researchgate.netgoogle.comwikipedia.org Therefore, synthetic routes must be carefully designed to be stereospecific and avoid conditions that could generate psychotropic impurities. google.com
Analytical Differentiation from Other Cannabinoids
The accurate identification and differentiation of CBDM from other cannabinoids is a critical analytical task, complicated by the existence of isomers—compounds with the same chemical formula and molecular weight but different atomic arrangements.
A primary analytical challenge is distinguishing CBDM from its structural isomer, cannabidihexol (CBDH). researchgate.net CBDH is a homolog of CBD with a six-carbon (hexyl) side chain, whereas CBDM is the methyl ether of the standard five-carbon (pentyl) chain CBD. Both have the identical molecular formula (C₂₂H₃₂O₂) and molecular weight, making them indistinguishable by standard mass spectrometry alone. dntb.gov.ua
Unambiguous identification requires more advanced analytical techniques. High-performance liquid chromatography (HPLC) or gas chromatography (GC) coupled with mass spectrometry (MS), particularly tandem MS (MS/MS), are essential. nih.govscielo.br The definitive method relies on comparing both the chromatographic retention time and the mass fragmentation spectrum of the unknown sample against a certified authentic standard of CBDM. researchgate.netdntb.gov.ua The different chemical structures of CBDM and CBDH cause them to interact differently with the stationary phase of the chromatography column, resulting in distinct retention times that allow for their separation and individual identification. dntb.gov.ua
Similarly, careful chromatography is needed to separate CBDM from its precursor, CBD, and the byproduct, CBDD. While these have different molecular weights, their structural similarity can still lead to close elution times in a chromatographic run, requiring well-optimized methods for baseline separation and accurate quantification. scielo.br
Future Research Directions and Unaddressed Questions in Cannabidiol Monomethyl Ether Science
Exploration of Additional Molecular Targets and Pathways
A fundamental gap in our understanding of CBDM lies in its molecular interactions. While it is known to possess low cannabimimetic activity, similar to CBD, its broader pharmacological profile is largely uncharted. nih.gov This suggests that like CBD, it does not produce intoxicating effects mediated by the cannabinoid receptor 1 (CB1). One study has indicated that CBDM is a more potent inhibitor of 15-lipoxygenase (15-LOX) than CBD itself, pointing towards a potential anti-inflammatory mechanism. govinfo.gov However, the full spectrum of its molecular targets remains unknown.
Future research should prioritize comprehensive screening assays to identify novel protein binding partners and signaling pathways modulated by CBDM. This could involve:
Receptor Binding Assays: Systematically screening CBDM against a wide panel of G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify potential interactions.
Enzyme Inhibition Assays: Expanding on the initial 15-LOX findings to investigate the inhibitory activity of CBDM against other enzymes involved in inflammation and other disease processes, such as cyclooxygenases (COX-1 and COX-2) and other lipoxygenases.
Pathway Analysis: Utilizing cell-based assays and reporter gene studies to determine the downstream effects of CBDM on key signaling cascades, such as the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways, which are critical in cellular responses to stress and inflammation.
A thorough exploration of these areas will be crucial to building a comprehensive pharmacological profile of CBDM and identifying its potential therapeutic applications.
Development of Advanced In Vitro and Ex Vivo Research Models
The limited research on CBDM has utilized relatively simple models, such as guinea pig liver microsomes, to investigate its metabolism. nih.gov To gain a deeper understanding of its effects on human physiology and disease, the development and application of more sophisticated research models are imperative.
Future research should focus on:
Human-derived Cell and Tissue Models: Employing primary human cells and 3D organoid cultures (e.g., liver, gut, and brain organoids) to study the effects and metabolism of CBDM in a more physiologically relevant context.
Co-culture Systems: Developing in vitro models that mimic the cellular complexity of tissues, such as co-cultures of neurons and glial cells to study neuroinflammatory responses, or intestinal epithelial cells and immune cells to investigate gut inflammation.
"Organ-on-a-chip" Technology: Leveraging microfluidic devices that replicate the key functions of human organs to study the pharmacokinetics and pharmacodynamics of CBDM in a dynamic and controlled environment.
Ex Vivo Tissue Preparations: Utilizing viable tissue slices from preclinical models and, where ethically possible, human biopsies to study the acute effects of CBDM on tissue function and signaling.
The adoption of these advanced models will provide more accurate and translatable data on the biological activities of CBDM, bridging the gap between preclinical and clinical research.
High-Resolution Structural Studies of Cannabidiol (B1668261) Monomethyl Ether-Target Interactions
Currently, there is a complete absence of high-resolution structural data detailing the interactions between CBDM and its biological targets. Such information is fundamental for understanding the molecular basis of its activity and for the rational design of novel therapeutic agents.
Future research efforts should be directed towards:
X-ray Crystallography: Co-crystallizing CBDM with its identified protein targets (e.g., 15-LOX) to determine the three-dimensional structure of the complex at atomic resolution. This will reveal the specific binding site and the key amino acid residues involved in the interaction.
Cryo-Electron Microscopy (Cryo-EM): For larger protein complexes or membrane-bound receptors that are challenging to crystallize, cryo-EM can provide high-resolution structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing NMR to study the solution-state structure and dynamics of CBDM-protein interactions, providing complementary information to solid-state techniques like X-ray crystallography.
Computational Modeling and Molecular Docking: In the absence of experimental structures, computational approaches can be used to predict the binding mode of CBDM to its targets, guiding further experimental validation.
These structural biology approaches will provide invaluable insights into the mechanism of action of CBDM and facilitate structure-activity relationship (SAR) studies.
Elucidation of Complete Metabolic Fate in Diverse Preclinical Systems
The metabolic profile of CBDM has only been partially characterized in a single preclinical model. nih.gov A study in guinea pigs identified Cannabielsoin (B57674) monomethyl ether (CBEM) as a metabolite formed through the action of cytochrome P450 enzymes. nih.govlumirlab.com However, a comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in various preclinical species is essential for its development as a potential therapeutic agent.
Key unaddressed questions for future research include:
Interspecies Metabolic Differences: Conducting comparative metabolism studies in different preclinical models (e.g., rodents, canines, non-human primates) to identify similarities and differences in metabolic pathways and metabolite formation. This is crucial for selecting the most appropriate animal model for predicting human metabolism.
Identification of All Major Metabolites: Utilizing advanced analytical techniques, such as high-resolution mass spectrometry, to identify and characterize the full spectrum of CBDM metabolites in various biological matrices (plasma, urine, feces).
Pharmacokinetic Profiling: Determining key pharmacokinetic parameters of CBDM and its major metabolites, including bioavailability, plasma protein binding, volume of distribution, and clearance, following different routes of administration.
CYP450 and UGT Enzyme Mapping: Identifying the specific cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of CBDM in human liver microsomes to anticipate potential drug-drug interactions.
A thorough understanding of the metabolic fate of CBDM is a prerequisite for designing safe and effective clinical trials.
Design of Novel Cannabidiol Monomethyl Ether Analogs for Enhanced Selectivity
The finding that CBDM is a potent 15-LOX inhibitor opens the door for the development of novel anti-inflammatory agents. govinfo.gov Medicinal chemistry efforts can be applied to design and synthesize analogs of CBDM with improved potency, selectivity, and pharmacokinetic properties.
Future research in this area should involve:
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of CBDM analogs with systematic modifications to the core structure (e.g., alterations to the alkyl side chain, modifications to the terpene ring, and changes to the position of the methyl ether) and evaluating their activity against 15-LOX and other potential targets.
Selectivity Profiling: Screening novel analogs against a panel of related enzymes (e.g., 5-LOX, 12-LOX, COX-1, COX-2) to identify compounds with high selectivity for 15-LOX, which may lead to a more favorable side-effect profile.
Optimization of Physicochemical Properties: Modifying the CBDM scaffold to enhance properties such as aqueous solubility, membrane permeability, and metabolic stability, which are critical for drug development.
Development of Prodrugs: Designing prodrugs of CBDM to improve its oral bioavailability and targeted delivery to specific tissues.
The synthesis and evaluation of novel CBDM analogs hold the potential to yield new chemical entities with superior therapeutic profiles.
Investigation of Stereoisomeric and Regioisomeric Activity Profiles
CBDM, like its parent compound CBD, possesses chiral centers, meaning it can exist as different stereoisomers. nih.gov Additionally, the methyl group can be positioned on either of the two phenolic hydroxyls, resulting in regioisomers. It is well-established in pharmacology that different stereoisomers and regioisomers of a molecule can have distinct biological activities and potencies. To date, the pharmacological profiles of the different stereoisomers and regioisomers of CBDM have not been investigated.
Future research should aim to:
Stereoselective Synthesis: Develop synthetic routes to isolate or produce pure stereoisomers of CBDM to enable the evaluation of their individual biological activities.
Comparative Pharmacological Evaluation: Systematically compare the activity of the different stereoisomers and regioisomers of CBDM in a range of in vitro and in vivo assays to determine if one isomer is more potent or selective for specific targets.
Enantioselective Metabolism: Investigate whether the metabolism of CBDM is stereoselective, which could lead to differences in the pharmacokinetic profiles of the different isomers.
A detailed understanding of the stereochemistry-activity relationships of CBDM is crucial for the development of a well-defined and consistent drug product.
Interdisciplinary Research Integrating Omics Technologies
The application of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) has revolutionized drug discovery and development by providing a global view of the biological effects of a compound. To date, no omics studies have been published on CBDM.
Future interdisciplinary research should leverage these powerful technologies to:
Transcriptomic Analysis: Use RNA sequencing to identify changes in gene expression in cells or tissues treated with CBDM, providing insights into the molecular pathways it modulates.
Proteomic Analysis: Employ mass spectrometry-based proteomics to quantify changes in protein expression and post-translational modifications in response to CBDM treatment, revealing its impact on cellular function.
Metabolomic Analysis: Utilize metabolomics to profile the changes in endogenous metabolites following CBDM administration, which can uncover novel mechanisms of action and biomarkers of response.
Systems Biology Integration: Integrate data from multiple omics platforms to construct a comprehensive network-level understanding of the biological effects of CBDM and to identify key nodes and pathways that mediate its activity.
Conclusion: Synthesizing Knowledge on Cannabidiol Monomethyl Ether Research
Summary of Key Research Findings on Cannabidiol (B1668261) Monomethyl Ether
Cannabidiol monomethyl ether (CBDM), a naturally occurring phytocannabinoid found in Cannabis sativa, is an O-methylated derivative of cannabidiol (CBD). evitachem.comfrontiersin.org While it exists in smaller quantities compared to major cannabinoids like ∆⁹-tetrahydrocannabinol (THC) and CBD, its unique chemical structure and potential biological activities have garnered scientific interest. newphaseblends.com
Synthesis and Chemical Properties: CBDM is characterized by the addition of a methoxy (B1213986) group to one of the phenolic hydroxyl groups of the CBD molecule. evitachem.com Its molecular formula is C₂₂H₃₂O₂ and it has a molecular weight of approximately 328.5 g/mol . nih.govcaymanchem.com The synthesis of CBDM typically involves the methylation of CBD. evitachem.com A common laboratory method utilizes dimethyl sulfate (B86663) as a methylating agent in the presence of a base like potassium carbonate, often achieving high yields. evitachem.com
Key Chemical and Physical Properties
Property | Value/Description | Source(s) |
---|---|---|
Molecular Formula | C₂₂H₃₂O₂ | evitachem.comnih.govcaymanchem.com |
Molecular Weight | ~328.5 g/mol | nih.govcaymanchem.com |
Appearance | Pale yellow oil or solid | evitachem.com |
Solubility | Soluble in organic solvents (e.g., acetonitrile, ethanol, dichloromethane), limited water solubility. | evitachem.comcaymanchem.com |
IUPAC Name | 3-methoxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenol | nih.gov |
| CAS Number | 1972-05-0 | nih.govcaymanchem.com |
Biological and Pharmacological Research: Research indicates that the methylation of cannabinoids can alter their biological properties. evitachem.com Studies on CBDM and its derivatives have explored their interactions with various biological targets.
Enzyme Inhibition: Research has shown that methylated derivatives of CBD can be potent and selective inhibitors of certain enzymes. For instance, CBD's monomethylated and dimethylated derivatives demonstrated stronger inhibition of 15-lipoxygenase (15-LOX) activity compared to CBD itself. frontiersin.orgresearchgate.net This suggests that the resorcinol (B1680541) moiety is crucial for this activity. frontiersin.org
Cannabinoid Receptor Interaction: Like its parent compound CBD, CBDM is thought to interact with the endocannabinoid system. nih.gov It may modulate the activity of cannabinoid receptors, such as CB1 and CB2, potentially acting as an antagonist or inverse agonist at CB1 receptors and activating CB2 receptors, which could contribute to anti-inflammatory effects. evitachem.com
Anti-inflammatory Properties: Similar to other cannabinoids, CBDM is suggested to possess anti-inflammatory properties. newphaseblends.com This is a significant area of interest, as inflammation is a key factor in numerous diseases. nih.gov
Outlook for Continued Academic Exploration of this compound
The study of this compound is still in its early stages, with much of the current understanding extrapolated from research on its parent compound, CBD. newphaseblends.com However, the existing findings provide a solid foundation and a compelling rationale for more in-depth academic exploration.
Future research is likely to focus on several key areas:
Comprehensive Pharmacological Profiling: There is a need for extensive studies to fully characterize the pharmacological profile of CBDM. This includes detailed investigations into its binding affinities for cannabinoid receptors and other potential molecular targets. frontiersin.org Understanding its mechanism of action is crucial for determining its therapeutic potential. evitachem.com
In Vivo Studies: While some in vitro research has been conducted, in vivo studies in animal models are necessary to understand the physiological effects of CBDM. Such studies could elucidate its potential anti-inflammatory, analgesic, and neuroprotective properties. nih.govresearchgate.net
Comparative Studies with CBD: Direct comparative studies between CBD and CBDM are essential to delineate the specific contributions of the methyl ether group to the compound's activity, potency, and pharmacokinetic profile. Research on other methylated cannabinoids suggests that this structural modification can significantly alter biological effects. researchgate.net
Synthetic Analogs: The chemical structure of CBDM provides a scaffold for the creation of new synthetic derivatives. frontiersin.orgnih.govacs.org By modifying the structure, researchers can aim to enhance specific therapeutic properties, improve bioavailability, and reduce potential side effects. This could lead to the development of novel therapeutic agents for conditions like chronic pain and inflammatory diseases. evitachem.com
Biosynthesis and Natural Occurrence: Further investigation into the biosynthesis of CBDM within the Cannabis plant could provide insights into cannabinoid metabolism and potentially lead to methods for increasing its natural production. mdpi.comescholarship.org
Q & A
Q. How is CBDM structurally distinguished from other cannabinoids, and what analytical methods are recommended for its identification?
CBDM (cannabidiol monomethyl ether) is a methylated derivative of cannabidiol (CBD) with the molecular formula C22H32O2. Its identification requires advanced chromatographic techniques such as high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) . Key challenges include distinguishing CBDM from homologs like cannabidihexol (CBDH), which share the same molecular weight but differ in side-chain length (hexyl vs. methyl ether groups). Reference standards and retention time comparisons are critical .
Q. What extraction and isolation protocols are effective for obtaining CBDM from Cannabis sativa?
CBDM is typically isolated from fresh cannabis leaves using ethanol extraction followed by acetonitrile fractionation and thermal decarboxylation to convert precursor acids (e.g., cannabidiolic acid monomethyl ether, CBDAM) into neutral forms. However, low natural abundance often necessitates synthetic routes, such as regioselective methylation of CBD .
Q. What safety precautions are essential when handling CBDM in laboratory settings?
While CBDM is not classified under GHS hazard categories, standard laboratory safety protocols apply:
- Use personal protective equipment (PPE) during synthesis or extraction.
- Avoid environmental contamination by preventing discharge into water systems.
- Monitor for potential adverse effects in pharmacological studies using in vitro and in vivo models .
Advanced Research Questions
Q. How does the biosynthesis of CBDM occur in Cannabis sativa, and what enzymatic pathways are involved?
CBDM is hypothesized to form via methylation of cannabidiolic acid (CBDA) or cyclization of precursor acids like cannabidienoic acid monomethyl ether. However, its biosynthesis remains poorly characterized. Isotopic labeling and genomic analysis of cannabis oxidoreductases could clarify these pathways. Recent studies suggest CBDM may accumulate in aged plant material due to acid decarboxylation .
Q. What methodological strategies resolve contradictions in distinguishing CBDM from structurally similar cannabinoids?
- MS/MS spectral libraries : Compare fragmentation patterns of CBDM with hexyl homologs (e.g., CBDH) to differentiate side-chain configurations.
- Stereoselective synthesis : Generate authentic standards for CBDM and homologs to validate chromatographic separations.
- NMR spectroscopy : Resolve ambiguities in cases where mass spectrometry alone is insufficient .
Q. How does CBDM interact with the endocannabinoid system, and what pharmacological models are suitable for studying its effects?
CBDM exhibits cannabimimetic activity in rodent models, partially activating CB1 receptors. Methodologies include:
Q. What experimental designs are recommended for assessing CBDM’s stability and degradation products?
- Forced degradation studies : Expose CBDM to heat, light, and oxidative conditions (e.g., H2O2) to identify degradation pathways.
- Stability-indicating assays : Use HPLC-UV/HRMS to monitor degradation products like quinones or demethylated derivatives.
- Accelerated storage trials : Simulate long-term stability under varying pH and humidity .
Data Contradiction and Validation
Q. How can researchers address discrepancies in reported pharmacological effects of CBDM across studies?
- Meta-analysis : Pool data from preclinical studies to identify dose-dependent trends or species-specific responses.
- Standardized protocols : Harmonize administration routes (e.g., oral vs. intraperitoneal) and purity thresholds (>95% by HPLC) to reduce variability.
- Receptor profiling : Use CRISPR-engineered cell lines to isolate CBDM’s effects on specific receptor subtypes .
Q. What evidence supports or refutes the hypothesis that CBDM contributes to the entourage effect in cannabis extracts?
- Synergy assays : Test CBDM in combination with THC, CBD, and terpenes using in vitro models (e.g., cytokine inhibition).
- Comparative metabolomics : Analyze extracts with and without CBDM to quantify modulation of bioactive metabolites .
Methodological Recommendations
Q. How should researchers design studies to evaluate CBDM’s therapeutic potential while mitigating bias?
- Blinded, placebo-controlled trials : Use randomized crossover designs in animal models.
- Adverse event monitoring : Incorporate toxicogenomic endpoints (e.g., liver enzyme panels) in chronic exposure studies.
- Data transparency : Share raw spectral and behavioral datasets via open-access repositories .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
TAK-653 |
|
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。